N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several heterocyclic rings, including a pyridine, a thiazole, and a triazolo-pyridazine. These types of structures are often found in pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of multiple ring structures and functional groups. For instance, the pyridine ring could participate in hydrogen bonding interactions .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present. For example, the pyridine ring might undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure and the specific functional groups present. For example, the presence of multiple ring structures could impact its solubility and stability .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N7OS/c22-13(10-3-4-12-19-16-8-21(12)20-10)18-14-17-11(7-23-14)9-2-1-5-15-6-9/h1-8H,(H,17,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVAIPRWAQHXCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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